molecular formula C10H15N3O B1661400 N'-[3-(aminomethyl)phenyl]-N,N-dimethylurea CAS No. 903630-51-3

N'-[3-(aminomethyl)phenyl]-N,N-dimethylurea

Cat. No.: B1661400
CAS No.: 903630-51-3
M. Wt: 193.25
InChI Key: FKCBZEJVZWPAFN-UHFFFAOYSA-N
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Description

N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea is an organic compound with the molecular formula C10H15N3O It is a derivative of urea, where the urea moiety is substituted with a 3-(aminomethyl)phenyl group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea typically involves the reaction of 3-(aminomethyl)aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The key steps include:

  • Continuous mixing of 3-(aminomethyl)aniline and dimethylcarbamoyl chloride in a solvent.
  • Neutralization of the reaction mixture with a base.
  • Purification of the product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylurea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with new functional groups replacing the dimethylurea moiety.

Scientific Research Applications

N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of specific enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or receptor modulation in medicinal chemistry.

Comparison with Similar Compounds

N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea can be compared with other similar compounds, such as:

    N’-[3-(aminomethyl)phenyl]-N,N-diethylurea: Similar structure but with ethyl groups instead of methyl groups. It may exhibit different reactivity and biological activity.

    N’-[3-(aminomethyl)phenyl]-N,N-dipropylurea: Contains propyl groups, leading to variations in physical and chemical properties.

    N’-[3-(aminomethyl)phenyl]-N,N-dimethylthiourea: A thiourea derivative with sulfur replacing the oxygen atom. It may have distinct biological effects and reactivity.

The uniqueness of N’-[3-(aminomethyl)phenyl]-N,N-dimethylurea lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of the 3-(aminomethyl)phenyl group and dimethylurea moiety provides a unique combination of properties that can be exploited in various scientific and industrial contexts.

Properties

IUPAC Name

3-[3-(aminomethyl)phenyl]-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)10(14)12-9-5-3-4-8(6-9)7-11/h3-6H,7,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCBZEJVZWPAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655471
Record name N'-[3-(Aminomethyl)phenyl]-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903630-51-3
Record name N'-[3-(Aminomethyl)phenyl]-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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